![molecular formula C21H22N2O2 B7699281 N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide](/img/structure/B7699281.png)
N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide
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Overview
Description
N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide, also known as DMQA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMQA is a quinoline derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
Mechanism of Action
N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide exerts its biological effects through multiple mechanisms. It has been shown to modulate various signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB, which are involved in cell proliferation, survival, and inflammation. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and PARP cleavage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce oxidative stress and inflammation, which are implicated in many diseases. This compound has also been shown to inhibit tumor growth and metastasis in animal models. Additionally, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological effects can be easily measured using various assays. However, this compound has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide research. One potential application is in the treatment of cancer, where this compound can be used alone or in combination with other anticancer drugs. This compound can also be studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound can be studied for its potential use in the treatment of infectious diseases such as malaria and tuberculosis.
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its multi-targeted effects and relatively easy synthesis make it an attractive candidate for further research. Further studies are needed to fully understand its mechanism of action and potential clinical applications.
Synthesis Methods
N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide can be synthesized through a multi-step process involving the condensation of 2-hydroxy-8-methylquinoline with 2,5-dimethylaniline followed by acetylation with acetic anhydride. The resulting product is this compound, which can be purified through recrystallization.
Scientific Research Applications
N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and infectious diseases. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties in preclinical studies.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13-8-9-14(2)19(10-13)23(16(4)24)12-18-11-17-7-5-6-15(3)20(17)22-21(18)25/h5-11H,12H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMNRWGCKJTXFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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